4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)-
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Overview
Description
4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- typically involves multi-step organic reactions. Common starting materials might include 2-aminobenzamide and various substituted anilines. The iodination and methoxylation steps are crucial and often require specific reagents like iodine and methanol under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions are common, using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be explored for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action for 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- would likely involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with various biological activities.
6-Iodoquinazolinone: A derivative with similar iodination.
2-((4-Methylphenyl)methoxy)-3-(2-pyridinyl)quinazolinone: A closely related compound with similar functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
85178-77-4 |
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Molecular Formula |
C21H16IN3O2 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
6-iodo-2-[(4-methylphenyl)methoxy]-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C21H16IN3O2/c1-14-5-7-15(8-6-14)13-27-21-24-18-10-9-16(22)12-17(18)20(26)25(21)19-4-2-3-11-23-19/h2-12H,13H2,1H3 |
InChI Key |
WITVHZAQJYUXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=N4 |
Origin of Product |
United States |
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